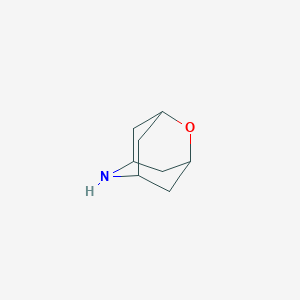
3-Ethylpiperidin-4-one
Vue d'ensemble
Description
3-Ethylpiperidin-4-one: is an organic compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an ethyl group at the third position and a ketone group at the fourth position of the piperidine ring. It is a versatile intermediate used in the synthesis of various pharmaceuticals and organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of 3-ethylpiperidin-4-one typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Ethylpiperidin-4-one can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced to form 3-ethylpiperidine, a saturated amine.
Substitution: The compound can participate in substitution reactions where the ketone group can be replaced or modified by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: 3-Ethylpiperidine.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of various drugs, including those with analgesic, anti-inflammatory, and antipsychotic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-ethylpiperidin-4-one depends on its specific application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, derivatives of this compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, which lacks the ethyl and ketone groups.
3-Methylpiperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
4-Piperidone: Lacks the ethyl group but has the ketone group at the fourth position.
Uniqueness: 3-Ethylpiperidin-4-one is unique due to the presence of both an ethyl group and a ketone group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Propriétés
IUPAC Name |
3-ethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-5-8-4-3-7(6)9/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKJFJVXBZTLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455281 | |
| Record name | 3-ethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104777-74-4 | |
| Record name | 3-ethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
